molecular formula C18H22BrClN2O3S2 B2477418 Ethyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189974-42-2

Ethyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2477418
CAS RN: 1189974-42-2
M. Wt: 493.86
InChI Key: BXYNGDOJBSRVDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H22BrClN2O3S2 and its molecular weight is 493.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Annulation Reaction : This compound undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming adducts with complete regioselectivity and excellent yields. This reaction expands the scope of annulation reactions and offers a pathway for synthesizing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

  • Key Intermediate in Synthesis : It acts as a key intermediate in the synthesis of prasugrel, a medication used to prevent blood clots. The compound is synthesized through a series of reactions including Vilsmeier reaction and cyclization, leading to a variety of derivatives (Weihui, 2013).

  • Formation of Pyridine-Based Heterocycles : It is used as a starting material for the synthesis of new pyrido-thieno[2,3-d]pyrimidines and related heterocycles, demonstrating its versatility in heterocyclic chemistry (El-Kashef et al., 2010).

Pharmaceutical Applications

  • Synthesis of Cardioactive Compounds : This compound is involved in the synthesis of cardiotonic agents. Its structure-activity relationship is studied using crystallographic and quantum-chemical methods, indicating its potential in developing new cardiovascular drugs (Orsini et al., 1990).

  • Formation of Fused Pyrazine Ring Systems : It is converted into pyrrolo-pyrazino-thieno[2,3-b]quinolines, indicating its utility in synthesizing novel fused pyrazine ring systems which could have various pharmaceutical applications (Bakhite et al., 1995).

  • Antimicrobial Activity : Derivatives synthesized from this compound have been studied for their antimicrobial activities, showcasing its potential in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

properties

IUPAC Name

ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S2.ClH/c1-4-24-18(23)15-11-7-8-21(10(2)3)9-13(11)26-17(15)20-16(22)12-5-6-14(19)25-12;/h5-6,10H,4,7-9H2,1-3H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYNGDOJBSRVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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